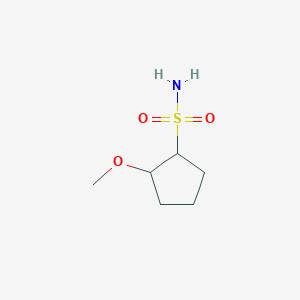
2-Methoxycyclopentane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxycyclopentane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclopentane ring with a methoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycyclopentane-1-sulfonamide can be achieved through several methods. One common approach involves the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method is advantageous as it does not require pre-functionalization steps, thereby reducing waste and streamlining the synthetic process.
Another method involves the reaction of sodium sulfinates with amines, mediated by ammonium iodide (NH4I). This approach is environmentally friendly and tolerates a wide range of functional groups . Additionally, the use of copper-catalyzed reactions with phenylboronic acid and potassium metabisulfite can also yield sulfonamide compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions or the use of continuous flow reactors to optimize yield and efficiency. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
化学反応の分析
Types of Reactions
2-Methoxycyclopentane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonyl chlorides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methoxycyclopentane-1-sulfonamide has several applications in scientific research:
作用機序
The mechanism of action of 2-Methoxycyclopentane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for folate synthesis in bacteria . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, ultimately disrupting bacterial DNA synthesis and cell division .
類似化合物との比較
Similar Compounds
Cyclopentyl methyl ether:
Sulfonimidates: These compounds contain a sulfur (VI) center and are used as intermediates in the synthesis of sulfonamides.
Sulfanilamide: A well-known sulfonamide used in pharmaceuticals, structurally similar but with different substituents.
Uniqueness
2-Methoxycyclopentane-1-sulfonamide is unique due to its specific combination of a cyclopentane ring, methoxy group, and sulfonamide functionality. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C6H13NO3S |
|---|---|
分子量 |
179.24 g/mol |
IUPAC名 |
2-methoxycyclopentane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-10-5-3-2-4-6(5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |
InChIキー |
UXALDMBLWRLEIX-UHFFFAOYSA-N |
正規SMILES |
COC1CCCC1S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


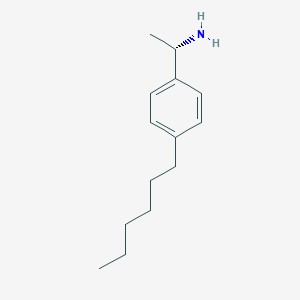
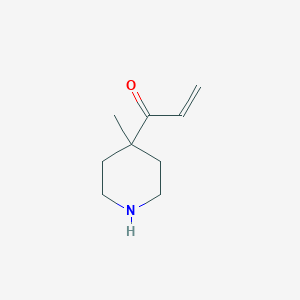
![N-[(5-ethyl-1,3-oxazol-2-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13173646.png)

![(2S)-2-({[2-phenylvinyl]sulfonyl}amino)propanoic acid](/img/structure/B13173654.png)
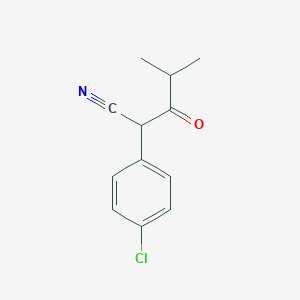
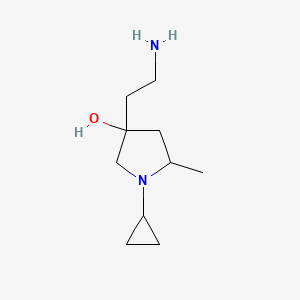
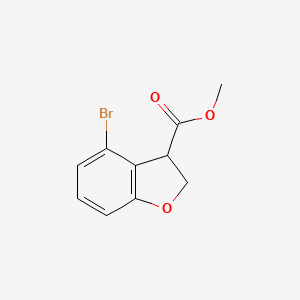

![1-[3-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-one](/img/structure/B13173690.png)
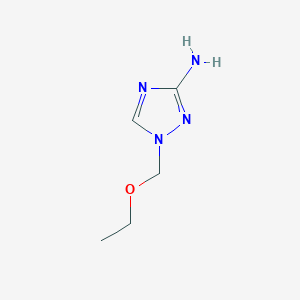
![1-[4-(3-Azetidinyl)-1-piperazinyl]-2-methoxy-ethanone](/img/structure/B13173699.png)
![1-[(3R)-3-Aminopiperidin-1-yl]butan-1-one](/img/structure/B13173700.png)
![1-[4-Methoxy-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-ol](/img/structure/B13173707.png)
